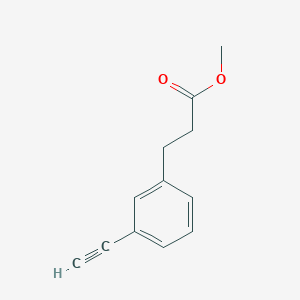
3-(3-Ethynyl-phenyl)-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethynyl-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of alkynes It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propionic acid methyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethynyl-phenyl)-propionic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynylaniline with propionic acid and methanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(3-Ethynyl-phenyl)-propionic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro or halogen groups.
科学的研究の応用
3-(3-Ethynyl-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 3-(3-Ethynyl-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloaddition, which can lead to the formation of new chemical entities. The phenyl ring can also interact with aromatic receptors, influencing biological activity. The ester moiety can undergo hydrolysis to release the corresponding acid, which may further participate in biochemical processes.
類似化合物との比較
Similar Compounds
3-Ethynylaniline: Similar in structure but lacks the propionic acid methyl ester moiety.
Phenylacetylene: Contains an ethynyl group attached directly to a phenyl ring without additional functional groups.
3-(4-Acetylamino-benzyl)-[1,2,4]oxadiazol-5-yl]-N-(3-ethynyl-phenyl)-propionamide: A more complex derivative with additional functional groups.
Uniqueness
3-(3-Ethynyl-phenyl)-propionic acid methyl ester is unique due to the combination of the ethynyl group, phenyl ring, and propionic acid methyl ester moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
methyl 3-(3-ethynylphenyl)propanoate |
InChI |
InChI=1S/C12H12O2/c1-3-10-5-4-6-11(9-10)7-8-12(13)14-2/h1,4-6,9H,7-8H2,2H3 |
InChIキー |
YRFJHEURDFRZNT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC(=CC=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



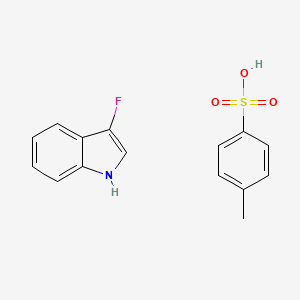
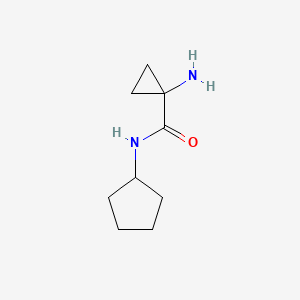
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)



![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
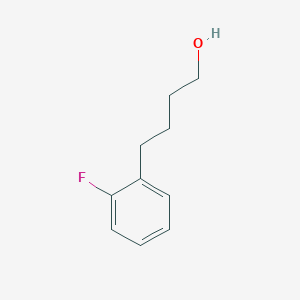
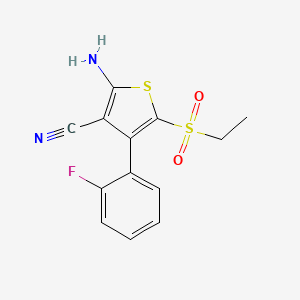

![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)
